

# In Vitro Toxicology of Butylphenyl Methylpropional: A Technical Guide

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## Compound of Interest

Compound Name: *Butylphenyl methylpropional, (+)-*

Cat. No.: *B12648755*

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This technical guide provides a comprehensive overview of the in vitro toxicological studies conducted on Butylphenyl methylpropional (p-BMHCA), also known by its trade name Lilial. Butylphenyl methylpropional is a synthetic fragrance ingredient that has been scrutinized by regulatory bodies due to its classification as a reproductive toxicant, leading to its prohibition in cosmetic products within the European Union as of March 2022.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) This document synthesizes key findings on its cytotoxicity, genotoxicity, and potential for endocrine disruption, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing relevant pathways and workflows.

## Data Presentation: Summary of In Vitro Toxicological Data

The following tables summarize the quantitative data from various in vitro studies on Butylphenyl methylpropional, categorized by the toxicological endpoint.

Table 1: Cytotoxicity Studies

Assay Type	Cell Line	Concentration Range	Key Findings	Reference
Resazurin Assay	HeLa9903, MDA-kb2	1 nM - 100 µM	No negative effect on cell viability observed.	[6]
Not specified	HaCaT	Not specified	Induced a toxic effect on mitochondria, leading to decreased cell viability.	[7]
Resazurin Assay	Human renal tubular cells (RPTEC/TERT1)	Up to 50 µM	No nephrotoxic effect observed.	[6]

Table 2: Genotoxicity and Mutagenicity Studies

Assay Type	Test System	Metabolic Activation	Concentration Range	Key Findings	Reference
Bacterial Reverse Mutation Assay (Ames Test)	S. typhimurium & E. coli	With & Without	Not specified	No evidence of mutagenic potential. Some equivocal findings in one study were not reproducible.	[7][8]
CHO/HPRT Mutation Assay	CHO-K1 cells	Not specified	Not specified	No mutagenic activity observed.	[6][7]
In Vitro Micronucleus Test	Human lymphocytes	Not specified	Not specified	Did not induce a relevant increase in micronucleated cells.	[8]
γH2AX Biomarker Assay	CHO-K1 & HeLa cells	Not specified	Not specified	Did not cause double-strand DNA breaks.	[6][7]
Gene Mutation Assay (Hprt locus)	Mammalian cells	Not specified	Not specified	Did not induce gene mutations.	[8]
2D Cell Genotoxicity Test	Not specified	Without	Not specified	Appeared to be genotoxic.	[1]
2D Cell Genotoxicity Test	Not specified	With	Not specified	No longer genotoxic with the introduction	[1]

of metabolic enzymes.

Table 3: Endocrine Disruption Studies

Assay Type	Cell Line	Concentration Range	Key Findings	Reference
Estrogen Receptor (ER) Agonist Assay	MCF-7 (ER-positive human breast cancer)	Not specified	Weak estrogenic effect suggested; induced cell proliferation which was inhibited by an anti-estrogen.	[9]
Luciferase Reporter Assay (Estrogenic Activity)	HeLa9903	1 nM - 100 µM	No agonistic activity towards the estrogen receptor.	[6]
Luciferase Reporter Assay (Androgenic Activity)	MDA-kb2	1 nM - 100 µM	No agonistic activity towards the androgen receptor.	[6]
Estrogen/Androgen Receptor Binding Assay	Not specified	Not specified	Metabolites of Butylphenyl methylpropional did not show the ability to bind to estrogen or androgen receptors.	[6]

## Experimental Protocols

This section details the methodologies for key in vitro experiments cited in the literature for assessing the toxicity of Butylphenyl methylpropional.

## Bacterial Reverse Mutation Assay (Ames Test)

- Principle: This assay uses several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for *Salmonella*). The assay detects mutations that revert this defect, allowing the bacteria to grow on an amino-acid-deficient medium.
- Methodology:
  - Strains: Commonly used strains include *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2 uvrA.
  - Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenates, to mimic mammalian metabolism.
  - Exposure: The bacterial strains are exposed to various concentrations of Butylphenyl methylpropional, along with positive and negative controls, in a liquid suspension.
  - Plating: The suspension is mixed with molten top agar and poured onto minimal glucose agar plates.
  - Incubation: Plates are incubated for 48-72 hours at 37°C.
  - Analysis: The number of revertant colonies on the test plates is counted and compared to the number on the control plates. A significant, dose-dependent increase in revertant colonies suggests mutagenic potential.

## In Vitro Micronucleus Test

- Principle: This test identifies substances that cause chromosomal damage. Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.
- Methodology:

- Cell Culture: Human lymphocytes are cultured and stimulated to divide.
- Exposure: The dividing cells are exposed to Butylphenyl methylpropional at various concentrations. A vehicle control and a positive control are included.
- Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of nuclear division.
- Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- Analysis: The frequency of micronucleated cells (specifically in binucleated cells) is determined by microscopic examination. A significant increase in the number of micronucleated cells compared to the control indicates clastogenic or aneuploidogenic activity.

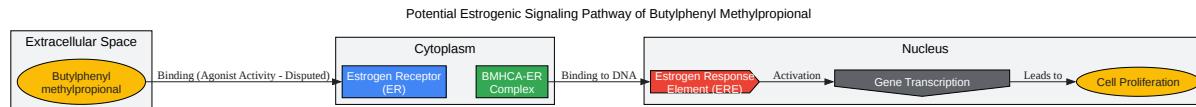
## Luciferase Reporter Gene Assays for Endocrine Activity

- Principle: These assays use genetically modified cell lines that contain a reporter gene (e.g., luciferase) linked to a hormone response element. When a substance binds to the corresponding hormone receptor (e.g., estrogen receptor), it activates the transcription of the luciferase gene, leading to the production of light that can be quantified.
- Methodology:
  - Cell Lines: Specific cell lines are used for different receptors, such as HeLa9903 for the estrogen receptor and MDA-kb2 for the androgen receptor.
  - Cell Plating: Cells are seeded in multi-well plates and allowed to attach.
  - Exposure: The cells are then exposed to a range of concentrations of Butylphenyl methylpropional, as well as positive controls (e.g., 17 $\beta$ -estradiol for estrogenic activity) and vehicle controls.
  - Incubation: After an appropriate incubation period, the cells are lysed.
  - Luminescence Measurement: A substrate for the luciferase enzyme is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

- Data Analysis: The luminescence signal is proportional to the activation of the hormone receptor. The results are typically expressed as a fold-induction over the vehicle control.

## Visualizations: Signaling Pathways and Experimental Workflows

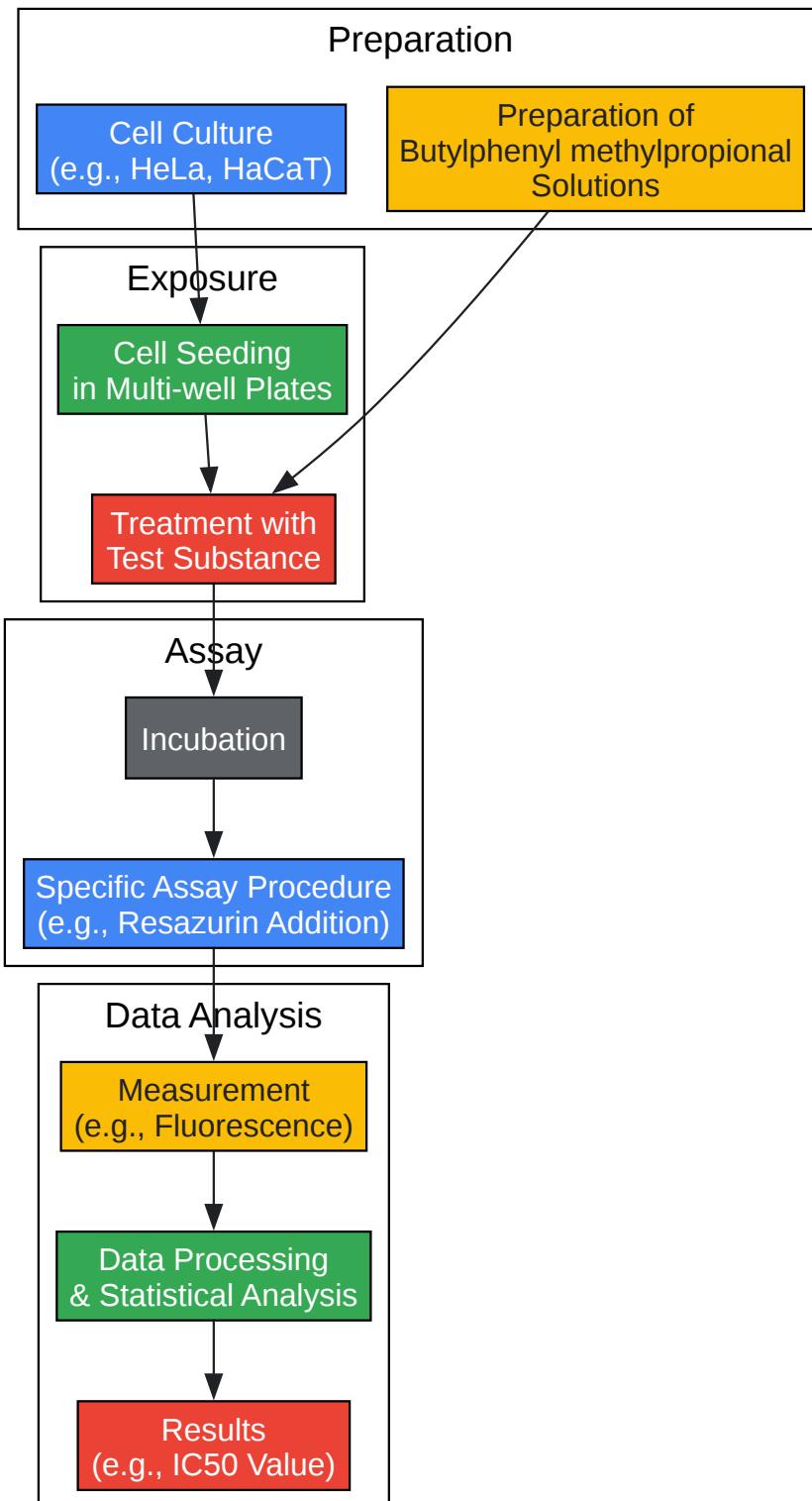
The following diagrams, generated using the DOT language, illustrate key concepts related to the in vitro toxicology of Butylphenyl methylpropional.



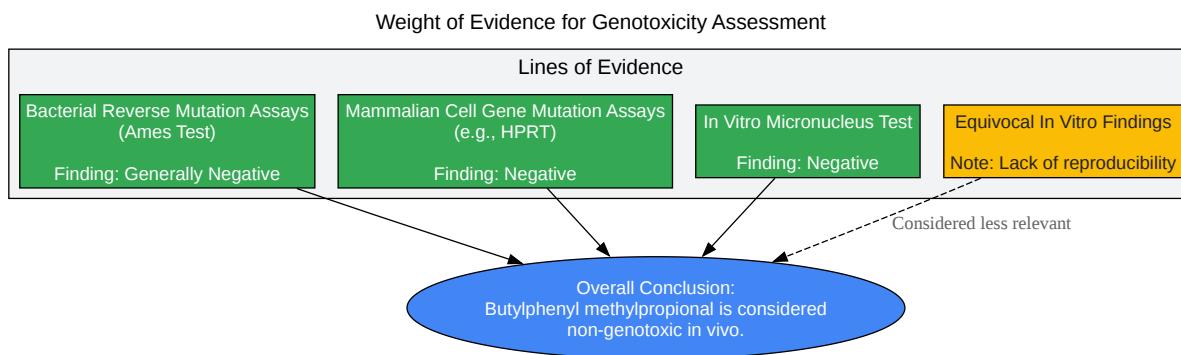
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Caption: A diagram of the disputed estrogenic signaling pathway for Butylphenyl methylpropional.

## General Workflow for In Vitro Cytotoxicity Testing

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Caption: A generalized workflow for conducting in vitro cytotoxicity assays.



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Caption: Logical flow of evidence for Butylphenyl methylpropional's genotoxicity assessment.

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